

Application Note: N-Alkylation of 3-(Boc-amino)-5,5-difluoropiperidine

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Compound of Interest

Compound Name: 3-(Boc-amino)-5,5-difluoropiperidine

Cat. No.: B1449888

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Introduction

Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.^{[1][2]} The introduction of fluorine atoms into these structures can significantly modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.^[3] Specifically, the **3-(Boc-amino)-5,5-difluoropiperidine** scaffold is a valuable building block, offering three points of diversity: the piperidine nitrogen, the C3-amino group after deprotection, and the potential for chirality at C3.

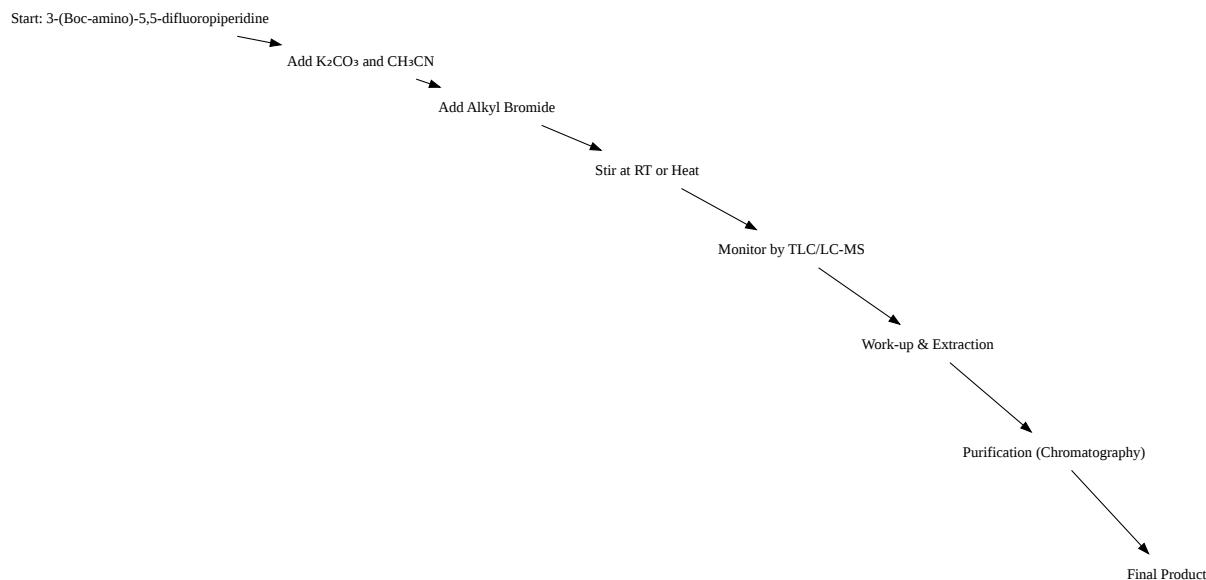
This application note provides detailed protocols for the N-alkylation of **3-(Boc-amino)-5,5-difluoropiperidine**, a key transformation for elaborating this scaffold in drug discovery programs. We will explore two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, potential challenges, and detailed analytical characterization will be discussed to ensure reliable and reproducible execution.

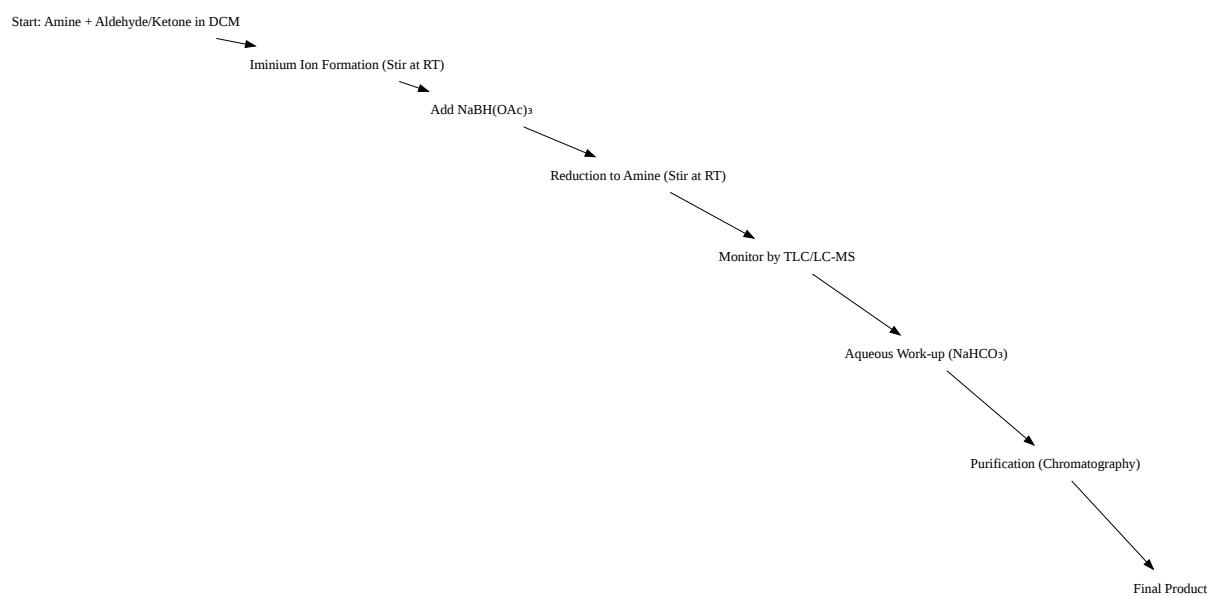
The gem-difluoro group at the C5 position is expected to decrease the basicity and nucleophilicity of the piperidine nitrogen through inductive electron withdrawal.^[4] This electronic effect must be considered when selecting reaction conditions to ensure efficient conversion.

Chemical Structures

N-Alkyl-3-(Boc-amino)-5,5-difluoropiperidine
N-Alkylation

3-(Boc-amino)-5,5-difluoropiperidine



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Sources

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